molecular formula C15H12ClF3N2O3S B1672385 GSK3787 CAS No. 188591-46-0

GSK3787

Katalognummer: B1672385
CAS-Nummer: 188591-46-0
Molekulargewicht: 392.8 g/mol
InChI-Schlüssel: JFUIMTGOQCQTPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK3787 ist ein selektiver und irreversibler Antagonist des Peroxisomen-Proliferator-aktivierten Rezeptors delta (PPARδ). Diese Verbindung ist bekannt für ihre hohe Spezifität und Potenz bei der Hemmung der Aktivität von PPARδ, einem nuklearen Rezeptor, der an der Regulation verschiedener Stoffwechselprozesse beteiligt ist, darunter Lipidstoffwechsel, Glukosehomöostase und Entzündung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg umfasst die Reaktion von 4-Chlorbenzoylchlorid mit 2-Amino-5-Trifluormethylpyridin, um ein Amid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Ethylsulfonylchlorid sulfoniert, um das Endprodukt this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu erreichen. Dies umfasst die Kontrolle der Temperatur, der Reaktionszeit sowie die Verwendung geeigneter Lösungsmittel und Katalysatoren. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um seine hohe Reinheit sicherzustellen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von PPARδ in verschiedenen chemischen Prozessen zu untersuchen.

    Biologie: Wird in der Forschung eingesetzt, um die biologischen Funktionen von PPARδ zu verstehen, einschließlich seiner Rolle bei der Zelldifferenzierung, -proliferation und -stoffwechsels.

    Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen, Entzündungen und bestimmten Krebsarten untersucht.

    Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf PPARδ abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an die Ligandenbindungsdomäne von PPARδ bindet, was zur Hemmung seiner Transkriptionsaktivität führt. Diese Bindung ist irreversibel und beinhaltet die kovalente Modifikation eines Cysteinrests in der Ligandenbindungstasche. Durch die Hemmung von PPARδ moduliert this compound die Expression von Genen, die am Lipidstoffwechsel, der Glukosehomöostase und der Entzündung beteiligt sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GSK3787 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-amino-5-trifluoromethylpyridine to form an amide intermediate. This intermediate is then subjected to sulfonylation with ethylsulfonyl chloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The final product is purified using techniques such as recrystallization or chromatography to ensure its high purity .

Analyse Chemischer Reaktionen

Types of Reactions

GSK3787 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

GSK3787 has been extensively studied for its ability to antagonize PPARβ/δ activity. Research indicates that it effectively inhibits the upregulation of specific genes associated with PPARβ/δ activation, such as Angptl4 and Adrp, in various cellular models. This antagonistic action has been demonstrated in both in vivo and in vitro studies:

  • In Vivo Studies : this compound administered orally to wild-type mice showed significant antagonism of PPARβ/δ-mediated gene expression without affecting PPARα activity. The compound forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, leading to its irreversible antagonistic effects .
  • In Vitro Studies : Reporter assays confirmed that this compound can modulate PPARβ/δ and PPARγ activities, although its efficacy on PPARγ is notably lower compared to its action on PPARβ/δ. The compound did not significantly alter cell proliferation across multiple human cancer cell lines .

Therapeutic Potential in Cancer Research

This compound's role as a PPARβ/δ antagonist has significant implications for cancer therapy. Studies have shown that:

  • Colorectal Cancer : In models of colorectal tumorigenesis, this compound reduced active β-catenin levels and suppressed tumor development in APC mutant mice. This suggests that targeting PPARβ/δ could be a viable strategy for inhibiting tumor progression .
  • Skin Diseases : Research indicates that this compound may also have applications in treating skin diseases mediated by PPARβ/δ signaling pathways .

Drug Delivery Systems

Recent advancements have explored the incorporation of this compound into drug delivery systems:

  • Poly(Ester Amide) Particles : this compound has been loaded into poly(ester amide) particles for intra-articular administration. These particles were characterized for their drug release profiles and mechanical properties, demonstrating potential for localized delivery in joint diseases .

Case Study 1: Antagonism in Cancer Cell Lines

In a study involving various human cancer cell lines, this compound was shown to effectively antagonize PPARβ/δ-mediated pathways without inducing cytotoxicity. The absence of significant changes in cell proliferation further supports its safety profile as a therapeutic agent .

Case Study 2: Impact on Zebrafish Behavior

Research involving zebrafish larvae exposed to this compound revealed transient hyperactivity when co-exposed with perfluoroalkyl acids. This highlights the compound's potential effects on neurobehavioral outcomes linked to environmental toxins .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaFindings
Cancer Research Antagonizes PPARβ/δ; reduces β-catenin levels; suppresses colorectal tumorigenesis .
Drug Delivery Loaded into poly(ester amide) particles; effective localized delivery system .
Behavioral Studies Induces hyperactivity in zebrafish larvae when exposed to environmental toxins .

Wirkmechanismus

GSK3787 exerts its effects by selectively binding to the ligand-binding domain of PPARδ, leading to the inhibition of its transcriptional activity. This binding is irreversible and involves the covalent modification of a cysteine residue within the ligand-binding pocket. By inhibiting PPARδ, this compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von GSK3787

This compound ist aufgrund seiner irreversiblen Bindung an PPARδ einzigartig, was zu einer verlängerten Hemmung der Aktivität des Rezeptors führt. Dies unterscheidet es von anderen PPARδ-Antagonisten, die eine reversible Bindung aufweisen. Darüber hinaus hat sich gezeigt, dass this compound eine hohe Spezifität für PPARδ aufweist, mit minimalen Off-Target-Effekten auf andere PPAR-Isoformen .

Biologische Aktivität

GSK3787 is a selective antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a receptor implicated in various biological processes, including metabolism and cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound functions primarily as an irreversible antagonist of PPARβ/δ. It forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, effectively inhibiting its activity. This mechanism was demonstrated through various in vitro and in vivo studies where this compound antagonized the upregulation of target genes induced by PPARβ/δ agonists like GW0742 .

Key Findings:

  • Antagonism of Gene Expression : this compound inhibited the expression of genes such as Angptl4 and Adrp in wild-type mouse colon tissues but did not affect expression in PPARβ/δ-null mice, confirming its specificity for this receptor .
  • Cell Proliferation : In human cancer cell lines, this compound did not significantly alter cell proliferation, indicating that its primary action is through modulation of gene expression rather than direct cytotoxicity .

Pharmacological Profile

This compound has been characterized for its selectivity and potency against PPARβ/δ compared to other PPAR isoforms. It exhibits weak agonistic activity on PPARγ but no effect on PPARα. The pharmacokinetic properties include a maximum concentration (CmaxC_{max}) of 2.2 ± 0.4 μM and a half-life of 2.5 ± 1.1 hours following oral administration at a dose of 10 mg/kg in mice .

In Vivo Studies

A study conducted on mice demonstrated that dietary inclusion of this compound (200 mg/kg) for 12 weeks resulted in significant modulation of β-catenin levels in colorectal tumorigenesis models. This suggests that this compound may play a role in inhibiting oncogenic signaling pathways associated with cancer progression .

StudyModelDoseKey Findings
Shearer et al., 2010Mouse Colon10 mg/kgAntagonized GW0742-induced gene expression
Broaddus et al., 2019Colorectal Cancer200 mg/kgReduced active β-catenin levels

In Vitro Studies

In vitro assays using human cancer cell lines (e.g., A431, HepG2, A549) showed that this compound effectively antagonized PPARβ/δ activity without promoting cell proliferation. This was confirmed through chromatin immunoprecipitation (ChIP) assays which indicated reduced promoter occupancy by PPARβ/δ upon treatment with this compound .

Therapeutic Implications

The antagonistic properties of this compound towards PPARβ/δ make it a potential candidate for therapeutic applications in conditions where PPARβ/δ is implicated, such as metabolic disorders and certain cancers. Its ability to modulate gene expression without directly inducing cytotoxic effects may offer a safer profile for long-term therapeutic use.

Eigenschaften

IUPAC Name

4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUIMTGOQCQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384175
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-46-0
Record name GSK-3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK3787
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK3787
Reactant of Route 2
Reactant of Route 2
GSK3787
Reactant of Route 3
Reactant of Route 3
GSK3787
Reactant of Route 4
GSK3787
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
GSK3787
Reactant of Route 6
Reactant of Route 6
GSK3787

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.